molecular formula C13H17N B1217345 2-(4-Isobutylphenyl)propanenitrile CAS No. 58609-73-7

2-(4-Isobutylphenyl)propanenitrile

Cat. No.: B1217345
CAS No.: 58609-73-7
M. Wt: 187.28 g/mol
InChI Key: PKQKHWNHCKNYSW-UHFFFAOYSA-N
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Description

2-(4-Isobutylphenyl)propanenitrile is an organic compound with the molecular formula C₁₃H₁₇N It is a nitrile derivative of 4-isobutylphenyl, characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isobutylphenyl)propanenitrile typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-isobutylbenzene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.

    Nitrile Formation: The final step involves the conversion of the alcohol to the nitrile using reagents such as thionyl chloride followed by treatment with sodium cyanide.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Isobutylphenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile can be reduced to primary amines using hydrogenation or other reducing agents.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-(4-Isobutylphenyl)propanoic acid.

    Reduction: 2-(4-Isobutylphenyl)propanamine.

    Substitution: Various halogenated or nitrated derivatives of the parent compound.

Scientific Research Applications

2-(4-Isobutylphenyl)propanenitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its structural similarity to biologically active compounds makes it a useful probe in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Isobutylphenyl)propanenitrile is largely dependent on its chemical structure and the specific context in which it is used. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Ibuprofen: 2-(4-Isobutylphenyl)propanoic acid, a widely used nonsteroidal anti-inflammatory drug.

    Fenoprofen: Another nonsteroidal anti-inflammatory drug with a similar structure.

Uniqueness: 2-(4-Isobutylphenyl)propanenitrile is unique due to the presence of the nitrile group, which imparts different chemical reactivity and potential applications compared to its carboxylic acid counterparts. This structural difference can lead to variations in biological activity and industrial utility.

Properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQKHWNHCKNYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974154
Record name 2-[4-(2-Methylpropyl)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58609-73-7
Record name α-Methyl-4-(2-methylpropyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58609-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Isobutylphenyl)propiononitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(2-Methylpropyl)phenyl]propanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-isobutylphenyl)propiononitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A crude solution of 410 mg (2.0 mmol) of 1-cyano-1-hydroxy-1-(4-isobutylphenyl)ethane (IBACH) in 5 mL of toluene was treated under nitrogen with 450 mg (1.0 mmol) of a finely-ground commercial phosphorus pentasulfide which is a mixture of tetraphosphorus decasulfide and tetraphosphorus nonasulfide. The reaction mixture was stirred well and heated in an 85° C. bath for one hour. GC analysis of the crude reaction product indicated that the reaction resulted in the formation of 1-cyano-1-(4-isobutylphenyl)ethane (PN) and 2-(4-isobutylphenyl)acrylonitrile (UN) in a ratio of 2/1.
[Compound]
Name
crude solution
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Synthesis routes and methods II

Procedure details

4-isobutyl-α-methylphenylacetamide (2 g; 9.7 mmol), prepared according the procedure described in WO 00/24710, is dissolved in a solution (2:1) toluene/trichloromethane (30 mL). 20% in toluene phosgene (15.5 mL, 30 mmol) is added and the resulting mixture is left stirring 12 h under inert atmosphere until the complete disappearance of the starting reagent. After solvents evaporation under reduced pressure, the crude is dissolved in ethyl acetate (20 mL), the organic phase is washed with a saturated solution of NaHCO3 (2×20 mL) and with a saturated solution of NaCl (2×15 mL), dried over Na2SO4 and evaporated under vacuum to give 2-(4-isobutylphenyl)propionitrile as colourless oil (1.45 g; 7.76 mmol). Yield 80%. 1H-NMR (CDCl3): δ 7.42 (d, 2H, J=7 Hz); 7.28 (d, 2H, J=7 Hz); 4.05 (q, 1H, J=8 Hz); 2.65 (d, 2H, J=8 Hz); 1.95 (m, 1H); 1.80 (d, 3H, J=8 Hz); 1.05 (d, 6H, J=8 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Name
toluene phosgene
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15.5 mL
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Name
toluene trichloromethane
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30 mL
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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